CID 156588817
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Overview
Description
4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a complex organotin compound with the molecular formula C20H24N2S3Sn2. This compound is notable for its unique structure, which includes thiophene and benzo[c][1,2,5]thiadiazole moieties, making it a valuable material in various scientific research fields .
Preparation Methods
The synthesis of 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the stannylation of thiophene derivatives followed by coupling with benzo[c][1,2,5]thiadiazole. The reaction conditions often require the use of palladium catalysts and anhydrous solvents to ensure high yields and purity . Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities .
Chemical Reactions Analysis
4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Oxidation and Reduction: The thiophene and benzo[c][1,2,5]thiadiazole moieties can undergo oxidation and reduction reactions under specific conditions, leading to different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille couplings, to form larger conjugated systems.
Scientific Research Applications
4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic tools.
Mechanism of Action
The mechanism of action of 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its interaction with molecular targets through its thiophene and benzo[c][1,2,5]thiadiazole moieties. These interactions can modulate various pathways, including electron transport and redox reactions, making it a versatile compound in both chemical and biological systems .
Comparison with Similar Compounds
Similar compounds to 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole include:
5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound has similar structural features but includes fluorine atoms, which can alter its electronic properties.
4,7-Bis(4-hexyl-5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole: The presence of hexyl groups in this compound can influence its solubility and interaction with other molecules.
Properties
Molecular Formula |
C20H24N2S3Sn2 |
---|---|
Molecular Weight |
626.0 g/mol |
InChI |
InChI=1S/C14H6N2S3.6CH3.2Sn/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14;;;;;;;;/h1-6H;6*1H3;;/b11-9-,12-10-;;;;;;;; |
InChI Key |
INHYKPMJJAWZKY-FFZSOVBUSA-N |
Isomeric SMILES |
[CH3].[CH3].[CH3].[CH3].[CH3].[CH3].C1=C/C(=C\2/C3=NSN=C3/C(=C/4\S#CC=C4)/C=C2)/S#C1.[Sn].[Sn] |
Canonical SMILES |
[CH3].[CH3].[CH3].[CH3].[CH3].[CH3].C1=CC(=C2C=CC(=C3C=CC#S3)C4=NSN=C24)S#C1.[Sn].[Sn] |
Origin of Product |
United States |
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